![molecular formula C14H14N2O3S B4414013 3-(phenylsulfonyl)-N-3-pyridinylpropanamide](/img/structure/B4414013.png)
3-(phenylsulfonyl)-N-3-pyridinylpropanamide
Übersicht
Beschreibung
3-(Phenylsulfonyl)-N-3-pyridinylpropanamide, commonly known as PSB-603, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PSB-603 belongs to the class of N-acylpyridine-3-carboxamides and has been found to exhibit promising properties in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of PSB-603 involves its ability to inhibit the activity of COX-2. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which play a crucial role in the inflammatory response. By inhibiting the activity of COX-2, PSB-603 can reduce the production of prostaglandins and thereby alleviate inflammation. In addition, PSB-603 has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in the inflammatory response.
Biochemical and Physiological Effects
PSB-603 has been found to exhibit various biochemical and physiological effects. Studies have shown that PSB-603 can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PSB-603 has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response. In addition, PSB-603 has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PSB-603 is its ability to inhibit the activity of COX-2 selectively. This selectivity allows PSB-603 to reduce inflammation without affecting the activity of COX-1, which plays a crucial role in maintaining the integrity of the gastric mucosa. In addition, PSB-603 has been found to exhibit good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development.
However, there are also some limitations associated with PSB-603. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, PSB-603 has been found to exhibit cytotoxicity at high concentrations, which can limit its therapeutic potential.
Zukünftige Richtungen
PSB-603 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for PSB-603 research include:
1. Investigating the efficacy of PSB-603 in animal models of various diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
2. Exploring the potential of PSB-603 as an anti-tumor agent in various cancer models.
3. Investigating the neuroprotective properties of PSB-603 in animal models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
4. Developing novel formulations of PSB-603 to improve its solubility and bioavailability.
5. Investigating the potential of PSB-603 as a lead compound for drug development in various therapeutic areas, including inflammation, cancer, and neurodegenerative diseases.
Conclusion
In conclusion, PSB-603 is a promising compound that has shown potential therapeutic applications in various diseases. Its ability to inhibit the activity of COX-2 selectively makes it an attractive candidate for drug development. However, further research is needed to explore its potential therapeutic applications and to address the limitations associated with its use.
Wissenschaftliche Forschungsanwendungen
PSB-603 has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. PSB-603 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This anti-inflammatory property of PSB-603 has been investigated in various disease models, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease.
PSB-603 has also been found to exhibit anti-tumor properties. Studies have shown that PSB-603 can inhibit the growth of cancer cells in vitro and in vivo. This anti-tumor effect of PSB-603 has been attributed to its ability to induce apoptosis, inhibit angiogenesis, and modulate the immune system.
In addition, PSB-603 has been investigated for its neuroprotective properties. Studies have shown that PSB-603 can protect neurons from oxidative stress and apoptosis. This neuroprotective effect of PSB-603 has been investigated in various disease models, including Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-pyridin-3-ylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-12-5-4-9-15-11-12)8-10-20(18,19)13-6-2-1-3-7-13/h1-7,9,11H,8,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZWTPUVSLSPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.